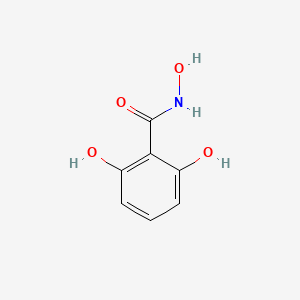

2,6,N-Trihydroxy-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6,N-Trihydroxy-benzamide is an organic compound characterized by the presence of three hydroxyl groups and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,N-Trihydroxy-benzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6,N-Trihydroxy-benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2,6,N-Trihydroxy-benzamide derivatives have shown significant antimicrobial properties. A study indicated that modifications to the benzamide structure could enhance its efficacy against various microbial strains. For example, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Anticancer Properties

Research has revealed that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that specific derivatives can inhibit cell proliferation in breast and colon cancer models. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A series of experiments demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases such as arthritis and asthma .

Agricultural Applications

Herbicidal Activity

This compound derivatives have been studied for their herbicidal properties. A notable case involved the synthesis of various derivatives that inhibited photosynthetic electron transport in plants, showcasing their potential as herbicides. The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzamide ring significantly enhanced herbicidal activity .

Fungicidal Properties

In addition to herbicidal effects, certain derivatives of this compound have exhibited fungicidal activity against plant pathogens. Field trials demonstrated effective control of fungal diseases in crops when applied at optimal concentrations, suggesting a viable alternative to conventional fungicides .

Material Science Applications

Polymer Synthesis

The compound is also utilized as a building block in polymer chemistry. Its hydroxyl groups allow for easy functionalization and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Recent studies have explored the use of this compound in developing biodegradable polymers with improved performance characteristics .

Nanomaterials Development

Research has highlighted the role of this compound in synthesizing nanomaterials. Its ability to act as a stabilizing agent during the synthesis of nanoparticles has been documented, leading to enhanced dispersion and stability of nanomaterials for various applications including catalysis and drug delivery systems .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2,6,N-Trihydroxy-benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of photosynthetic electron transport, it binds to the quinone-binding protein (D1 protein) in the photosystem II complex, disrupting the electron transport chain and inhibiting photosynthesis. In antiviral applications, it inhibits the activity of viral proteases, preventing the replication of the virus.

Comparison with Similar Compounds

3-Nitro-2,4,6-trihydroxybenzamide: Similar in structure but with a nitro group, it also inhibits photosynthetic electron transport.

2,4,6-Trihydroxybenzoic acid: Lacks the amide group but shares the hydroxyl groups, used in similar applications.

2,6-Dihydroxybenzamide: Similar structure but with fewer hydroxyl groups, used in different chemical reactions.

Uniqueness: 2,6,N-Trihydroxy-benzamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit photosynthetic electron transport and viral proteases makes it a valuable compound for research and industrial applications.

Biological Activity

2,6,N-Trihydroxy-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups located at the 2 and 6 positions on a benzene ring, and an amide functional group. This unique structure contributes to its solubility and interaction with biological macromolecules.

The biological activity of this compound has been attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This was demonstrated through assays such as DPPH and FRAP, indicating its potential as a protective agent against cellular damage .

- Antiproliferative Effects : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. For example, studies have shown IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7) .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These activities suggest a potential role in treating Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines. For instance, it demonstrated an IC50 value of approximately 3.1 µM against MCF-7 cells. The mechanism appears to involve apoptosis induction via oxidative stress pathways .

- Neuroprotective Effects : Research highlighted the compound's ability to inhibit AChE with an IC50 value suggesting moderate potency. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially alleviating cognitive decline associated with Alzheimer's disease .

- Antimicrobial Properties : Preliminary investigations have indicated that this compound possesses antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was reported at 8 µM against Enterococcus faecalis .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

N,2,6-trihydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPSEOFCRWRCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)NO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.